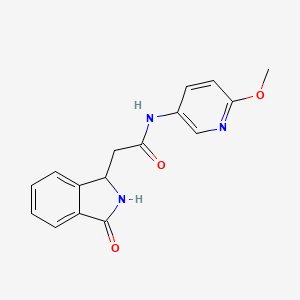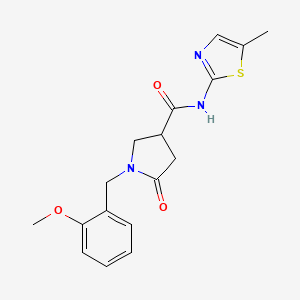![molecular formula C17H16Cl2N2O3S B11013337 1-{[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid](/img/structure/B11013337.png)
1-{[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid is a complex organic compound that features a thiazole ring, a piperidine ring, and a dichlorophenyl group
Preparation Methods
The synthesis of 1-{[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a substitution reaction, where a suitable dichlorophenyl halide reacts with the thiazole intermediate.
Acetylation: The acetyl group is added to the thiazole ring through an acetylation reaction using acetic anhydride or acetyl chloride.
Formation of the Piperidine Ring: The piperidine ring is synthesized separately and then coupled with the thiazole-acetyl intermediate through an amide bond formation reaction.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-{[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, where halides can be replaced by other nucleophiles.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents, depending on the desired transformation.
Scientific Research Applications
1-{[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers investigate the compound’s effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for organic synthesis.
Mechanism of Action
The mechanism of action of 1-{[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Receptor Binding: The compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.
Pathway Modulation: By interacting with key proteins and pathways, the compound can alter cellular processes such as apoptosis, proliferation, and differentiation.
Comparison with Similar Compounds
1-{[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid can be compared with other similar compounds:
1-{[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxamide: This compound differs by having an amide group instead of a carboxylic acid group, which may influence its solubility and reactivity.
1-{[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-methyl ester: The ester derivative may have different pharmacokinetic properties compared to the carboxylic acid form.
1-{[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-alcohol: The alcohol derivative may exhibit different chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H16Cl2N2O3S |
|---|---|
Molecular Weight |
399.3 g/mol |
IUPAC Name |
1-[2-[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C17H16Cl2N2O3S/c18-11-1-2-13(14(19)7-11)16-20-12(9-25-16)8-15(22)21-5-3-10(4-6-21)17(23)24/h1-2,7,9-10H,3-6,8H2,(H,23,24) |
InChI Key |
VEGZZEUHQDJRRG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)CC2=CSC(=N2)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R)-1-[4-(diphenylmethyl)piperazin-1-yl]-2-phenyl-2-(1H-tetrazol-1-yl)ethanone](/img/structure/B11013265.png)
![N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide](/img/structure/B11013282.png)



![2-(4-oxoquinazolin-3(4H)-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B11013306.png)
![3-(4-methoxyphenyl)-2-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B11013309.png)
![Methyl 2-({2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoyl}amino)-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B11013310.png)
![4,7-dimethoxy-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1H-indole-2-carboxamide](/img/structure/B11013311.png)
![2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide](/img/structure/B11013312.png)
![2-nitro-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11013320.png)

![N-(3,3-diphenylpropyl)-2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B11013344.png)
